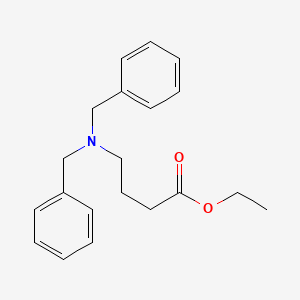

Ethyl 4-(Dibenzylamino)butanoate

概要

説明

Ethyl 4-(Dibenzylamino)butanoate is a chemical compound with the CAS Number: 94911-63-4 . It has a molecular weight of 311.42 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of this compound involves a mixture of ethyl 4-bromobutyrate, dibenzylamine, and potassium carbonate in N,N-dimethylformamide . This mixture is heated with stirring at 100° C overnight .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C20H25NO2/c1-2-23-20(22)14-9-15-21(16-18-10-5-3-6-11-18)17-19-12-7-4-8-13-19/h3-8,10-13H,2,9,14-17H2,1H3 .Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid, or white to yellow solid . The storage temperature is +4C and the shipping temperature is room temperature .科学的研究の応用

Antioxidant and Bioactive Compounds

Antioxidant Phenolic Compounds : Research on walnut kernels identified several phenolic compounds with significant antioxidant activities. These compounds, such as ethyl gallate, possess antioxidant properties that could be influenced by the number of hydroxyls in their aromatic rings. This type of study indicates the potential for exploring Ethyl 4-(Dibenzylamino)butanoate in the context of antioxidant activity, given its structural features that may allow for similar interactions (Zijia Zhang et al., 2009).

Synthesis and Chemical Analysis

Synthesis of Aromatic Esters : A study demonstrated the use of green chemistry methodologies for synthesizing aromatic esters, well-known cosmetic ingredients. This research highlights the importance of developing eco-friendly and efficient synthesis methods for compounds with applications in cosmetics, which could be relevant for derivatives of this compound (C. Villa et al., 2005).

Advanced Materials and Fuels

Fermentative Butanol Production : The article on butanol production by clostridia reviews the biotechnological production of butanol, a compound used as a solvent and potential fuel. The methodologies discussed could provide insight into the production and application of this compound in energy and material science fields (S. Lee et al., 2008).

Safety and Hazards

特性

IUPAC Name |

ethyl 4-(dibenzylamino)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-2-23-20(22)14-9-15-21(16-18-10-5-3-6-11-18)17-19-12-7-4-8-13-19/h3-8,10-13H,2,9,14-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQDMSNPBPLCRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Propan-2-yloxy)oxolan-3-yl]methanamine](/img/structure/B2864731.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate](/img/structure/B2864737.png)

![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(thiophen-3-yl)thiazolidine](/img/structure/B2864738.png)

![Methyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2864739.png)

![Methyl 2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2864741.png)